1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea
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Overview
Description
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound can effectively hinder the growth and proliferation of the bacteria .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site . This binding inhibits the function of DprE1, thereby disrupting the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of the bacterial cell wall . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the cell wall in Mycobacterium tuberculosis . This leads to downstream effects such as impaired cell wall integrity and potentially, bacterial cell death.
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting cell wall synthesis, the compound causes structural weaknesses in the bacterial cell wall that can lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base. The resulting benzothiazole is then reacted with piperidine to form the piperidinylbenzothiazole intermediate. Finally, the phenethyl group is introduced through a urea formation reaction with phenethyl isocyanate.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Nitrobenzothiazole or halogenated benzothiazole derivatives.
Scientific Research Applications
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has potential as a bioactive molecule in drug discovery, particularly in the development of new therapeutic agents.
Medicine: The compound's biological activity may make it useful in the treatment of various diseases, such as inflammation, cancer, and bacterial infections.
Industry: Its unique chemical structure and properties may find applications in materials science, such as in the development of new polymers or coatings.
Comparison with Similar Compounds
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea can be compared to other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole core but may have different substituents or functional groups.
Piperidine derivatives: These compounds contain the piperidine ring but may lack the benzothiazole or phenethyl groups.
Urea derivatives: These compounds feature the urea group but may have different aromatic or aliphatic substituents.
Uniqueness: What sets this compound apart is its combination of the benzothiazole ring, piperidine ring, and phenethyl group, which provides a unique chemical structure and potential for diverse applications.
Properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c27-21(23-13-10-17-6-2-1-3-7-17)24-16-18-11-14-26(15-12-18)22-25-19-8-4-5-9-20(19)28-22/h1-9,18H,10-16H2,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBLZMVKVAGKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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